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Introduction

EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the
histone methyltransferase DOTL1L (Disruptor of Telomeric Silencing 1-like).[1] DOT1L is the
sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79), a mark
associated with active transcription.[2] In certain cancers, particularly mixed-lineage leukemia
(MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of
H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9
and MEIS1.[3][4] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding
pocket of DOTL1L, inhibiting its methyltransferase activity.[1] This targeted inhibition leads to a
reduction in H3K79 methylation, suppression of MLL fusion target gene expression, and
ultimately, selective killing of MLL-rearranged cancer cells.[4][5]

These application notes provide a comprehensive overview of the in vivo study design for
EPZ004777, focusing on a widely used xenograft model. Due to its suboptimal
pharmacokinetic properties, specific in vivo administration methods are required to maintain
therapeutic concentrations.[5][6]
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In Vitro Potency of EPZ004777
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Assay Type Target/Cell Line IC50 Reference
Cell-free enzymatic
DOT1L 0.4 nM [7]
assay
Cell Proliferation MV4-11 (MLL-
8.8 nM [7]
Assay rearranged)
Cell Proliferation MOLM-13 (MLL-
4.0 nM [5]
Assay rearranged)
o ~700 nM (for
H3K79me2 Inhibition
MV4-11 downstream gene [3]

(in cells)

expression)

In Vivo Efficacy of EPZ004777 in MV4-11 Xenograft

Model
. Dosing
Animal Model Treatment . Key Outcomes Reference
Regimen
Dose-dependent,
statistically
50, 100, or 150 o
] significant
) ) mg/mL via ) )
NSG mice with ) increase in
, continuous _ _
intravenous EPZ004777 ] ) ) median survival. [5]
infusion (osmotic
MV4-11 cells Well-tolerated
pump) for 14 )
with no
days _— :
significant weight
loss.
) Significant
) ] 50 mg/mL via )
Nude mice with _ decrease in
continuous
subcutaneous EPZ004777 H3K79me2 [3]

MV4-11 tumors

infusion (osmotic

pump) for 6 days

levels in tumor

tissue.

Note: While a statistically significant increase in median survival was observed, specific survival

durations in days were not detailed in the reviewed literature.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.researchgate.net/figure/HOXA9-expression-and-sensitivity-to-DOT1L-inhibition-in-MN1-hi-AML-patient-samples-A_fig8_296333829
https://www.researchgate.net/figure/HOXA9-expression-and-sensitivity-to-DOT1L-inhibition-in-MN1-hi-AML-patient-samples-A_fig8_296333829
https://www.mdpi.com/1467-3045/47/3/173
https://pmc.ncbi.nlm.nih.gov/articles/PMC4046888/
https://www.mdpi.com/1467-3045/47/3/173
https://pmc.ncbi.nlm.nih.gov/articles/PMC4046888/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocols
Murine Xenograft Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a disseminated leukemia model using the MV4-11

cell line, which is essential for evaluating the in vivo efficacy of EPZ004777.

Materials:

MV4-11 human MLL-rearranged acute myeloid leukemia (AML) cell line
Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old
Sterile PBS

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Hemocytometer or automated cell counter

Trypan blue solution

Syringes and needles (27-30 gauge)

Procedure:

Cell Culture: Culture MV4-11 cells according to standard protocols. Ensure cells are in the
logarithmic growth phase and exhibit >95% viability before injection.

Cell Preparation: Harvest cells by centrifugation. Wash the cell pellet twice with sterile, ice-
cold PBS. Resuspend the cells in sterile PBS at a final concentration of 5 x 10"7 cells/mL.

Animal Inoculation: Anesthetize the mice using an approved institutional protocol. Inject 1 x
1077 MV4-11 cells (in 200 pL of PBS) into the lateral tail vein of each mouse.

Monitoring: Monitor the animals daily for clinical signs of disease, such as weight loss,
lethargy, or hind-limb paralysis. Body weight should be recorded at least three times per
week.
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Administration of EPZ004777 via Osmotic Pump

Due to the poor pharmacokinetic profile of EPZ004777, continuous infusion via a

subcutaneously implanted mini-osmotic pump is the required method for maintaining systemic

exposure in vivo.[5]

Materials:

EPZ004777 hydrochloride

Vehicle solution (e.g., 15% ethanol, 50% PEG300, 35% water)[7]

Mini-osmotic pumps (e.g., Alzet® model appropriate for the desired duration and flow rate)
Surgical tools for subcutaneous implantation

Anesthesia

Procedure:

Drug Formulation: Prepare the EPZ004777 solution in the vehicle at the desired
concentrations (e.g., 50, 100, or 150 mg/mL). Ensure complete dissolution. The solution
should be prepared fresh.[7]

Pump Loading: Under sterile conditions, fill the mini-osmotic pumps with the EPZ004777
solution or vehicle control according to the manufacturer's instructions.

Pump Implantation: Once leukemia engraftment is confirmed (if using a bioluminescent line)
or at a predetermined time post-cell injection, anesthetize the mice. Make a small incision in
the skin on the back, and using blunt dissection, create a subcutaneous pocket. Insert the
filled osmotic pump into the pocket and close the incision with wound clips or sutures.

Pump Replacement: For studies longer than the pump's specified duration, the pumps must
be replaced. For a 14-day study, a pump exchange is necessary after 7 days.[7]

Pharmacodynamic Analysis

1. Western Blot for H3K79me2 in Tumor Tissue:
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o Tumor Harvesting: At the end of the treatment period, euthanize the mice and excise the
tumors (from subcutaneous models) or harvest bone marrow/spleen (from disseminated
models).

» Histone Extraction: Isolate histones from the tissue samples using a histone extraction kit or
standard acid extraction protocols.

o Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a PVDF
membrane, and probe with primary antibodies specific for H3K79me2 and total Histone H3
(as a loading control). Following incubation with appropriate secondary antibodies, visualize
the protein bands using a chemiluminescence detection system. A significant reduction in the
H3K79me2 signal relative to total H3 is expected in the EPZ004777-treated groups.[3]

2. gRT-PCR for HOXA9 and MEIS1 Expression:

o RNA Extraction: Extract total RNA from tumor tissue or sorted leukemic cells using a suitable
RNA isolation Kkit.

o cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

o (PCR: Perform quantitative real-time PCR using primers and probes specific for human
HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or TBP) for normalization. A dose-
dependent decrease in the relative mRNA expression of HOXA9 and MEIS1 is the
anticipated outcome.[3]
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Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.
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Caption: Experimental workflow for an EPZ004777 in vivo efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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